(2R)-6-(3,5-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Peptide synthesis HPLC purity Process chemistry

Fmoc-D-Lys(Dnp)-OH (CAS 269061-41-8) is an orthogonally protected D-lysine amino acid derivative bearing an Nα-9-fluorenylmethoxycarbonyl (Fmoc) group and an Nε-2,4-dinitrophenyl (Dnp) side-chain modification. It is classified as a non-proteinogenic, chromophore-modified D-amino acid building block used exclusively as a key intermediate in Fmoc solid-phase peptide synthesis (SPPS).

Molecular Formula C27H26N4O8
Molecular Weight 534,53 g/mole
CAS No. 269061-41-8
Cat. No. B613493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-6-(3,5-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
CAS269061-41-8
Synonyms269061-41-8; AmbotzFAA1487; CTK8E9918; ZINC71788141; Fmoc-N?-2,4-dinitrophenyl-D-lysine; AKOS025404255; AK187100; RT-012946
Molecular FormulaC27H26N4O8
Molecular Weight534,53 g/mole
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C27H26N4O8/c32-26(33)25(11-5-6-12-28-17-13-18(30(35)36)15-19(14-17)31(37)38)29-27(34)39-16-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,13-15,24-25,28H,5-6,11-12,16H2,(H,29,34)(H,32,33)/t25-/m1/s1
InChIKeyOENCMORJQAUAAJ-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Lys(Dnp)-OH (CAS 269061-41-8) for Peptide Synthesis: Technical Baseline for Procurement


Fmoc-D-Lys(Dnp)-OH (CAS 269061-41-8) is an orthogonally protected D-lysine amino acid derivative bearing an Nα-9-fluorenylmethoxycarbonyl (Fmoc) group and an Nε-2,4-dinitrophenyl (Dnp) side-chain modification. It is classified as a non-proteinogenic, chromophore-modified D-amino acid building block used exclusively as a key intermediate in Fmoc solid-phase peptide synthesis (SPPS) . Its molecular formula is C₂₇H₂₆N₄O₈ with a molecular weight of 534.53 g/mol . The D-configuration at the α-carbon distinguishes this compound from the more common L-enantiomer (Fmoc-L-Lys(Dnp)-OH, CAS 148083-64-1), imparting opposite optical rotation and altered susceptibility to proteolytic degradation when incorporated into peptide chains . The Dnp chromophore functions dually as a UV/Vis-detectable tag (λmax ≈ 360 nm, ε ≈ 17,300–22,000 M⁻¹cm⁻¹) [1] and as an efficient fluorescence quencher in Förster Resonance Energy Transfer (FRET) protease substrate design, where it is the preferred quencher partner for the 7-methoxycoumarin-4-acetyl (Mca) fluorophore .

Why Fmoc-D-Lys(Dnp)-OH Cannot Be Replaced by Generic Lysine Derivatives in Peptide Synthesis Workflows


(2R)-6-(3,5-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid occupies a unique intersection of three critical design features that no single generic alternative simultaneously provides: D-stereochemistry at the α-carbon, orthogonal Nα-Fmoc/Nε-Dnp protection, and the specific dual-function Dnp chromophore for both detection and fluorescence quenching. The L-enantiomer Fmoc-L-Lys(Dnp)-OH (CAS 148083-64-1) yields peptides susceptible to standard proteolytic degradation, making it unsuitable for studies requiring metabolic stability or for incorporation into D-peptide therapeutics . Alternative Lys building blocks with acid-labile side-chain protection such as Fmoc-Lys(Boc)-OH, Fmoc-Lys(Mtt)-OH, or Fmoc-Lys(Alloc)-OH lack the Dnp chromophore, eliminating any capacity for intrinsic UV/Vis detection or fluorescence quenching . Conversely, the EDANS/DABCYL and 5-Fam/Dabcyl FRET pairs represent distinct fluorophore/quencher systems with different spectral properties and quenching efficiencies that do not serve as drop-in replacements for the established Mca/Dnp pair in existing protease assay protocols . Substitution without careful validation of stereochemical integrity, orthogonal deprotection compatibility, and chromophore performance risks compromising peptide purity, biological activity, and assay sensitivity.

Quantitative Differentiation Evidence: Fmoc-D-Lys(Dnp)-OH vs. Closest Analogs in Peptide Synthesis and FRET Protease Assay Design


HPLC Purity: Fmoc-D-Lys(Dnp)-OH ≥ 99% vs. Standard-Grade L-Enantiomer ≥ 97%

Fmoc-D-Lys(Dnp)-OH (CAS 269061-41-8) is commercially available with a minimum certified HPLC purity of ≥ 99% (area%) from multiple reputable vendors . In contrast, the standard-grade L-enantiomer Fmoc-L-Lys(Dnp)-OH (CAS 148083-64-1) is predominantly specified at ≥ 97.0% HPLC purity, as documented in the Novabiochem® product datasheet . The 2-percentage-point purity differential is significant in the context of SPPS: each coupling step with a 97% pure building block introduces up to 3% cumulative by-product, which, over a 20-mer peptide synthesis (19 couplings), can theoretically reduce crude peptide purity by more than 40% compared to using a 99% pure building block, assuming additive impurity propagation [1]. Higher monomer purity directly correlates with reduced purification burden by preparative HPLC and improved final peptide yield .

Peptide synthesis HPLC purity Process chemistry

Chiral Purity: D-Enantiomer Optical Rotation +13° vs. L-Enantiomer -13.5° to -10.5° for Stereochemical Quality Control

The stereochemical identity of Fmoc-D-Lys(Dnp)-OH is confirmed by its specific optical rotation: [α]D20 = +13 ± 2° (C=1 in DMF) , which is opposite in sign and distinct in magnitude from the L-enantiomer, which exhibits α 25/D = -13.5 to -10.5° (c=1 in DMF) . The positive sign of rotation is diagnostic of the D-configuration and serves as a critical quality control parameter for verifying enantiomeric integrity upon receipt and after storage. For critical applications such as the assembly of D-peptide therapeutics or stereochemically defined enzyme substrates, even 1–2% contamination by the L-enantiomer can confound biological interpretation, as L-peptides are susceptible to endogenous proteases whereas D-peptides resist degradation [1]. The narrow specification range of ±2° for the D-enantiomer ensures batch-to-batch stereochemical consistency that is essential for reproducible peptide performance.

Chiral purity D-amino acid peptides Optical rotation

FRET Quencher Performance: Dnp as Preferred Mca Partner vs. Dabcyl-Based Alternatives in Protease Assay Design

The 2,4-dinitrophenyl (Dnp) group in Fmoc-D-Lys(Dnp)-OH is the preferred quencher for the 7-methoxycoumarin-4-acetyl (Mca) fluorophore, forming the classical Mca/Dnp FRET pair that is the most widely used internally quenched fluorescent (IQF) system for protease substrate design . The Dnp group absorbs in the 360–375 nm range with an extinction coefficient of approximately 17,300–22,000 M⁻¹cm⁻¹ [1], providing effective spectral overlap with Mca emission (λem ≈ 393 nm). In a seminal comparative study of FRET pairs, Fmoc-Lys(5-Fam)/Dabcyl substrates displayed slightly destabilized triple-helical conformation and altered hydrolysis kinetics (both faster cleavage by MMP-1 and MMP-13) compared to the Mca/Dnp pair, demonstrating that quencher choice directly affects both substrate conformation and enzymatic turnover rate [2]. While the Dabcyl quencher (ε ~ 32,000 M⁻¹cm⁻¹ at 470 nm) offers higher extinction than Dnp, its longer wavelength absorption makes it incompatible with the Mca donor—a limitation that forces users to switch the entire fluorophore/quencher system and re-validate assay conditions if they abandon the Dnp-containing building block.

FRET protease substrates Mca/Dnp quencher pair Fluorescence assay sensitivity

Acid Stability of Dnp Side-Chain Protection During SPPS Cleavage: Dnp Stable vs. Boc-Lys Side-Chain Deprotection Under TFA

The Nε-Dnp group on Fmoc-D-Lys(Dnp)-OH is stable under the standard TFA cleavage conditions (typically 90–95% TFA with scavengers) used for simultaneous peptide-resin cleavage and side-chain global deprotection in Fmoc SPPS . This is in contrast to the widely used Nε-Boc protection (e.g., Fmoc-Lys(Boc)-OH), which is quantitatively removed under identical TFA conditions. The Dnp group thus serves as a permanent side-chain modification that survives TFA cleavage, enabling the direct isolation of Dnp-labeled peptides without additional post-cleavage labeling steps. A critical stability consideration was documented in the literature: the Dnp group when used for Nim protection of histidine is not stable during aminolytic Fmoc removal (piperidine treatment), leading to the formation of Nε-Dnp lysine as a side-product [1]. However, when the Dnp group is intentionally installed on the Nε-amine of lysine—as in Fmoc-D-Lys(Dnp)-OH—this same chemical stability means that repeated piperidine treatments during SPPS elongation do not remove the Dnp modification, ensuring quantitative incorporation at the desired sequence position.

SPPS cleavage Side-chain protecting group stability TFA deprotection

Best-Fit Application Scenarios for Fmoc-D-Lys(Dnp)-OH (CAS 269061-41-8) in Peptide Synthesis and Protease Research


Synthesis of Protease-Resistant D-Peptide FRET Substrates for In Vivo Imaging

Fmoc-D-Lys(Dnp)-OH is the enabling building block for assembling all-D-amino acid FRET peptide substrates that resist rapid proteolytic degradation in serum and tissue environments. The D-enantiomer, confirmed by optical rotation [α]D20 = +13 ± 2° , ensures that incorporating this building block yields peptides with inverted backbone chirality that are not recognized by endogenous mammalian proteases. Combined with the Dnp group as the preferred Mca quencher partner , this enables the construction of long-lived fluorescent reporters for in vivo protease activity imaging, where L-peptide substrates would be cleared within minutes. Researchers developing D-peptide therapeutics or stereochemically defined enzyme probes should specify CAS 269061-41-8, not CAS 148083-64-1 (L-enantiomer), to ensure the desired metabolic stability.

High-Throughput Protease Inhibitor Screening Using Mca/Dnp IQF Substrates

Fmoc-D-Lys(Dnp)-OH is used to introduce the Dnp quencher at a defined internal position during SPPS of internally quenched fluorescent (IQF) substrates for high-throughput screening (HTS) of protease inhibitors. The ≥ 99% HPLC purity specification is critical for minimizing background fluorescence from truncated or deletion sequences that fail to incorporate the quencher, which would otherwise generate false-positive 'inhibitor' hits. The Mca/Dnp pair remains the most widely adopted FRET system for protease HTS ; using Fmoc-D-Lys(Dnp)-OH ensures compatibility with existing fluorescence plate readers configured for Mca excitation/emission (320 nm/393 nm), avoiding costly hardware reconfiguration or assay re-validation that would be required if switching to a different fluorophore/quencher pair.

Synthesis of Dnp-Hapten Peptide Conjugates for Immunoassay Development

The Dnp group functions as a well-characterized hapten recognized by anti-DNP antibodies with high affinity (typical Kd values in the low nanomolar range). Fmoc-D-Lys(Dnp)-OH enables site-specific incorporation of the Dnp hapten into any sequence position during SPPS, producing structurally defined peptide-hapten conjugates for ELISA, SPR, and competitive immunoassay development. The TFA-stable Dnp modification survives global deprotection, eliminating the need for post-synthetic maleimide or NHS-ester conjugation that often yields heterogeneous product mixtures. The D-configuration further ensures that the hapten-containing immunogen resists proteolytic processing, enhancing immunogenicity and antibody titer development.

Custom Peptide Manufacturing Under cGMP with High-Purity D-Amino Acid Building Blocks

For CDMOs and peptide manufacturers operating under cGMP, the availability of Fmoc-D-Lys(Dnp)-OH at ≥ 99% HPLC purity with full Certificate of Analysis (CoA) documentation supports regulatory compliance for peptide APIs containing D-amino acid residues. The well-defined optical rotation specification (±2° tolerance), narrow melting point range (145–151 °C), and established long-term storage conditions (0–8 °C) provide the batch-to-batch consistency and quality documentation required for IND/IMPD submissions. Procuring this specific CAS number (269061-41-8) rather than a generic 'Fmoc-lysine(Dnp) derivative' ensures traceability to a defined stereochemical entity with validated analytical release methods.

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